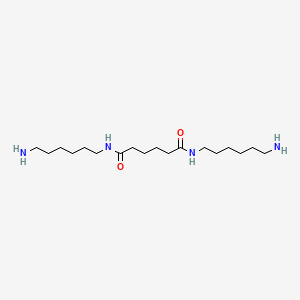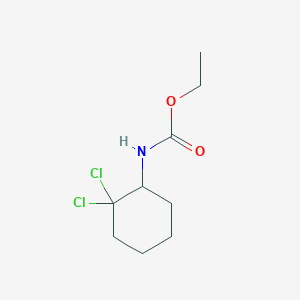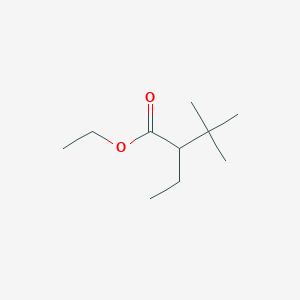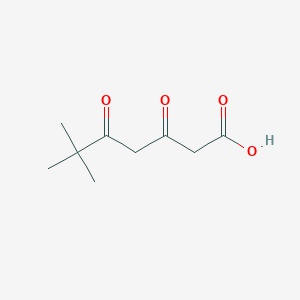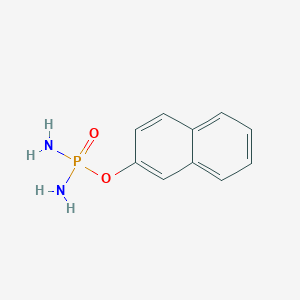
Naphthalen-2-yl phosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group attached to a naphthalene ring
Métodos De Preparación
The synthesis of naphthalen-2-yl phosphorodiamidate can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-2-ol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of ammonia or an amine to form the phosphorodiamidate group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Naphthalen-2-yl phosphorodiamidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols .
Oxidation: The compound can be oxidized to form this compound oxide, which may exhibit different chemical properties and reactivity.
Reduction: Reduction of this compound can lead to the formation of this compound hydride, which may have applications in catalysis or as a reducing agent.
Substitution: Substitution reactions involving this compound can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of naphthalen-2-yl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that utilize phosphorus-containing substrates, thereby affecting biochemical processes. It may also interact with nucleic acids or proteins, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Naphthalen-2-yl phosphorodiamidate can be compared with other similar compounds, such as naphthalen-1-yl phosphorodiamidate and phenyl phosphorodiamidate. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, naphthalen-1-yl phosphorodiamidate has the phosphorodiamidate group attached to a different position on the naphthalene ring, which can influence its reactivity and applications .
Naphthalen-1-yl phosphorodiamidate: Similar structure but different positional isomer.
Phenyl phosphorodiamidate: Contains a phenyl group instead of a naphthalene ring, leading to different chemical properties and applications.
Propiedades
Número CAS |
64032-51-5 |
|---|---|
Fórmula molecular |
C10H11N2O2P |
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
2-diaminophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,11,12,13) |
Clave InChI |
SVXUTSOSKZZFET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)

![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)
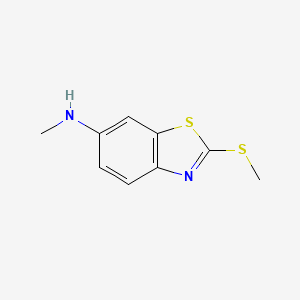

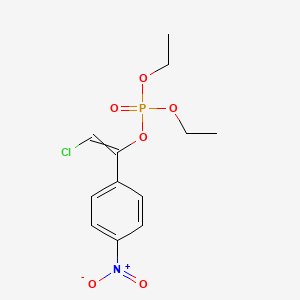

![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
